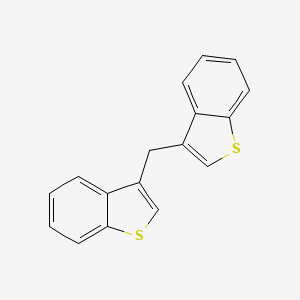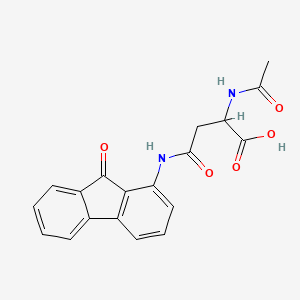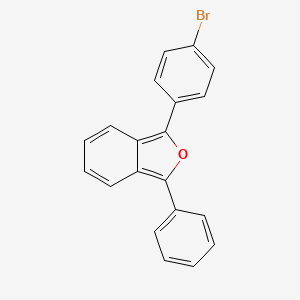
1-(4-Bromophenyl)-3-phenylisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-phenylisobenzofuran is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isobenzofuran structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenylisobenzofuran typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling, followed by cyclization to form the isobenzofuran ring. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-phenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated isobenzofuran derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-phenylisobenzofuran involves its interaction with specific molecular targets. The bromine atom and the isobenzofuran ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-2-phenylisobenzofuran
- 1-(4-Chlorophenyl)-3-phenylisobenzofuran
- 1-(4-Fluorophenyl)-3-phenylisobenzofuran
Comparison: 1-(4-Bromophenyl)-3-phenylisobenzofuran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher electron-withdrawing capability influence the compound’s overall properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C20H13BrO |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-phenyl-2-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-12-10-15(11-13-16)20-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
JSUCPIPHSJQUKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


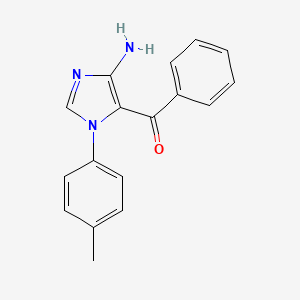
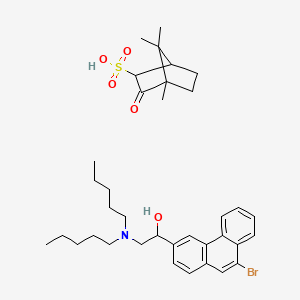
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
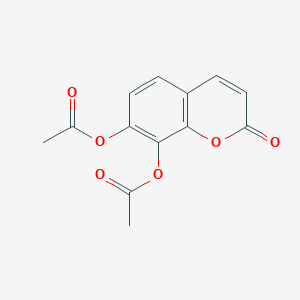

![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)

![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)

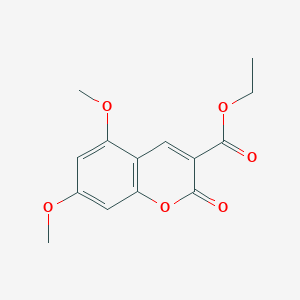
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
